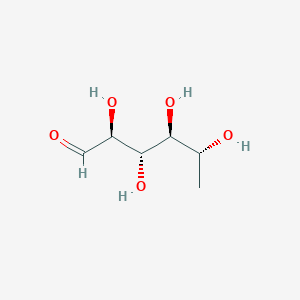

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal

Übersicht

Beschreibung

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal, also known as this compound, is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 164.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

6-Deoxytalose, also known as (2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal or L-Talose, 6-deoxy-, is a deoxy sugar that has been reported to be a component of the cell walls of several microorganisms . The primary targets of 6-Deoxytalose are the enzymes involved in its biosynthesis, including 3,5-epimerase and 4-reductase .

Mode of Action

The mode of action of 6-Deoxytalose involves its interaction with these enzymes. In a cell-free extract capable of 6-deoxyhexose biosynthesis, when 3,5-epimerase and 4-reductase are combined, TDP-6-deoxy-L-talose is formed . The product of the reaction sequence is determined by the stereo-specificity of 4-reductase .

Biochemical Pathways

The biosynthesis of 6-Deoxytalose is shared with the TDP-rhamnose pathway until reaching dTDP-4-dehydro-6-deoxy-L-mannose . For the synthesis of TDP-6-deoxytalose, an additional enzyme, dTDP-6-deoxy-L-lyxo-4-hexulosereductase (tll), is needed . The reaction sequence proceeds as outlined above, with TDP-6-deoxy-L-mannose (L-rhamnose) being the end product .

Pharmacokinetics

Unique properties concerning the stability of tdp-6-deoxy-l-talose, which are quite different from other sugar nucleotides, have been reported . Exposure to mild alkaline conditions results in quantitative degradation to thymidine monophosphate .

Result of Action

The result of the action of 6-Deoxytalose is the formation of this unusual sugar in a cell-free extract capable of 6-deoxyhexose biosynthesis . This sugar is a component of the cell walls of several microorganisms , contributing to their structural integrity and potentially playing a role in their antigenic specificity .

Action Environment

The action environment of 6-Deoxytalose is primarily within the cells of certain microorganisms. The efficacy and stability of 6-Deoxytalose may be influenced by various environmental factors, including pH conditions . .

Biochemische Analyse

Biochemical Properties

6-Deoxytalose is involved in several biochemical reactions, particularly in the biosynthesis of bacterial cell wall components. It interacts with enzymes such as 3,5-epimerase and 4-reductase, which are crucial for its formation. These enzymes catalyze the conversion of TDP-6-deoxy-D-xylo-4-hexosulose to TDP-6-deoxy-L-talose . Additionally, 6-Deoxytalose is a component of the O-specific polysaccharide of lipopolysaccharides in species like Escherichia coli and Pseudomonas aeruginosa . The interactions between 6-Deoxytalose and these enzymes are essential for the stability and functionality of bacterial cell walls.

Cellular Effects

6-Deoxytalose influences various cellular processes, particularly in bacteria. It is a key component of the cell wall, contributing to the structural integrity and antigenic specificity of bacterial cells . The presence of 6-Deoxytalose in the cell wall affects cell signaling pathways and gene expression, particularly those involved in immune responses. For instance, the glycopeptidolipids containing 6-Deoxytalose play a role in modulating the immune response and virulence of Mycobacterium species .

Molecular Mechanism

At the molecular level, 6-Deoxytalose exerts its effects through specific binding interactions with enzymes and other biomolecules. The formation of TDP-6-deoxy-L-talose involves the reduction of TDP-6-deoxy-D-xylo-4-hexosulose by 4-reductase . This reaction is crucial for the biosynthesis of 6-Deoxytalose and its incorporation into bacterial cell walls. Additionally, 6-Deoxytalose may influence gene expression by interacting with regulatory proteins and enzymes involved in transcription and translation.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 6-Deoxytalose have been studied extensively. It has been observed that 6-Deoxytalose is relatively stable under mild alkaline conditions but can degrade to thymidine monophosphate under more extreme conditions . Long-term studies have shown that 6-Deoxytalose maintains its structural integrity and functionality in bacterial cell walls over extended periods, contributing to the persistence and virulence of certain bacterial strains.

Dosage Effects in Animal Models

The effects of 6-Deoxytalose at different dosages have been studied in animal models, particularly in the context of bacterial infections. It has been observed that higher doses of 6-Deoxytalose can enhance the immune response and reduce bacterial virulence . Excessive doses may lead to adverse effects, including toxicity and disruption of normal cellular functions. Therefore, it is crucial to determine the optimal dosage for therapeutic applications.

Metabolic Pathways

6-Deoxytalose is involved in several metabolic pathways, particularly those related to the biosynthesis of bacterial cell wall components. It is synthesized from TDP-D-glucose through a series of enzymatic reactions involving 3,5-epimerase and 4-reductase . These enzymes catalyze the conversion of TDP-D-glucose to TDP-6-deoxy-L-talose, which is then incorporated into the cell wall polysaccharides . The metabolic flux and levels of 6-Deoxytalose are regulated by the availability of these enzymes and their cofactors.

Transport and Distribution

Within cells, 6-Deoxytalose is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of 6-Deoxytalose from the cytoplasm to the cell wall, where it is incorporated into polysaccharides . The distribution of 6-Deoxytalose within tissues is influenced by its interactions with other biomolecules and its localization within specific cellular compartments.

Subcellular Localization

6-Deoxytalose is primarily localized in the cell wall of bacteria, where it plays a crucial role in maintaining structural integrity and antigenic specificity . The subcellular localization of 6-Deoxytalose is directed by targeting signals and post-translational modifications that ensure its incorporation into the appropriate cellular compartments. These modifications are essential for the proper functioning of 6-Deoxytalose and its interactions with other biomolecules.

Biologische Aktivität

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal, commonly referred to as erythrulose , is a sugar alcohol that has garnered attention for its diverse biological activities and potential applications in various fields such as cosmetics, pharmaceuticals, and food science. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₂O₅

- Molar Mass : 164.16 g/mol

- Physical State : White crystalline solid

- Solubility : Highly soluble in water

- Melting Point : 165-170°C

- Boiling Point : 260-265°C

The structure of this compound features four hydroxyl groups attached to a six-carbon backbone with an aldehyde functional group. This configuration contributes to its unique reactivity and biological interactions.

Antioxidant Properties

Research indicates that the multiple hydroxyl groups in this compound may confer significant antioxidant properties. These groups can scavenge free radicals and reduce oxidative stress within biological systems. A study demonstrated that compounds with similar structures effectively inhibited lipid peroxidation in cellular models .

Enzymatic Interactions

This compound interacts with various enzymes involved in carbohydrate metabolism. Its structural similarity to natural sugars allows it to act as a substrate or inhibitor for specific glycosyltransferases and other carbohydrate-processing enzymes. This interaction is crucial for understanding its potential therapeutic applications in metabolic disorders .

Potential Therapeutic Applications

The compound's unique stereochemistry may allow it to engage with biological targets relevant to diseases such as cancer and cardiovascular conditions. Preliminary studies suggest that this compound could be developed into therapeutic agents due to its ability to modulate metabolic pathways .

Case Study 1: Antioxidant Efficacy

A study published in Journal of Agricultural and Food Chemistry explored the antioxidant capacity of this compound compared to other polyols. The findings indicated that this compound exhibited superior radical scavenging activity in vitro:

| Compound | IC50 (µM) |

|---|---|

| (2S,3S,4S,5R)-Tetrahydroxyhexanal | 45 |

| Glycerol | 60 |

| Sorbitol | 80 |

This data suggests that this compound could be a valuable antioxidant agent in food preservation and health supplements.

Case Study 2: Interaction with Glycosyltransferases

Another significant study investigated the interaction of this compound with glycosyltransferases involved in glycoprotein synthesis. The results revealed that this compound could inhibit certain enzyme activities by mimicking substrate structures:

| Enzyme | Inhibition (%) |

|---|---|

| α-1→6-Glycosyltransferase | 70 |

| β-1→4-Glycosyltransferase | 50 |

This inhibition suggests potential applications in modulating glycosylation processes relevant to disease states .

Future Research Directions

Further investigations are warranted to explore the full spectrum of biological activities associated with this compound. Key areas for future research include:

- Mechanistic Studies : Elucidating the precise mechanisms by which this compound interacts with specific enzymes and receptors.

- Clinical Trials : Evaluating its efficacy and safety in human subjects for therapeutic applications.

- Synthetic Optimization : Developing more efficient synthetic routes for large-scale production tailored for research and industrial applications.

Wissenschaftliche Forschungsanwendungen

Role in Drug Development

D-fucose is integral in the synthesis of glycoproteins and glycolipids, which are crucial for cell signaling and immune responses. Its structural properties allow it to participate in the development of nucleoside analogs , which are vital for treating viral infections such as HIV and hepatitis C. The presence of D-fucose enhances the efficacy of these drugs by improving their binding affinity to viral enzymes .

Therapeutic Potential

Research has indicated that D-fucose may have therapeutic properties beyond its role in drug synthesis. Studies have suggested potential antioxidant effects due to its multiple hydroxyl groups, which can scavenge free radicals and reduce oxidative stress . This property could be explored for developing treatments for conditions associated with oxidative damage such as cardiovascular diseases and cancer .

Sweetening Agent

D-fucose is recognized for its mild sweetness and is used as a natural sweetener in various food products. Its low-caloric content makes it an attractive alternative to traditional sugars, catering to health-conscious consumers .

Flavor Enhancer

In addition to its sweetening properties, D-fucose acts as a flavor enhancer in food formulations. Its ability to improve the palatability of certain dishes without adding excessive calories is particularly valued in the culinary sector .

Moisturizing Agent

D-fucose is utilized in cosmetic formulations due to its moisturizing properties. It helps retain moisture in the skin, making it a popular ingredient in creams and lotions aimed at hydrating and improving skin texture .

Sunless Tanning Products

The compound is also featured in sunless tanning products where it reacts with amino acids in the skin to produce a natural-looking tan without exposure to UV radiation . This application highlights its versatility and safety profile compared to traditional tanning methods.

Antioxidant Properties

Future research may focus on further elucidating the antioxidant mechanisms of D-fucose and exploring its potential protective effects against various diseases related to oxidative stress .

Synthesis Optimization

Investigating more efficient synthesis routes for D-fucose can enhance its availability for research and commercial applications. This includes optimizing enzymatic reactions that introduce hydroxyl groups at specific positions on the hexose backbone .

Case Studies

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under strong oxidizing conditions. For example:

Key Reagents :

- Potassium permanganate (KMnO₄) in acidic or neutral media

- Jones reagent (CrO₃/H₂SO₄) for controlled oxidation

Products :

- Carboxylic acids (primary product)

- Intermediate ketones or secondary alcohols under milder conditions .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol, forming:

Key Reagents :

- Sodium borohydride (NaBH₄)

- Lithium aluminum hydride (LiAlH₄) for more vigorous reduction

Products :

Substitution Reactions

Hydroxyl groups participate in nucleophilic substitution, particularly at positions with lower steric hindrance:

| Reaction Type | Reagents | Product |

|---|---|---|

| Tosylation | Tosyl chloride (TsCl) | Tosylates at C-6 or C-2 positions |

| Acetylation | Acetic anhydride (Ac₂O) | Acetylated derivatives with improved solubility |

| Glycosylation | Thioglycosides | Glycosidic bonds for oligosaccharide synthesis |

Notes :

Hydration and Hemiacetal Formation

The aldehyde group undergoes reversible hydration in aqueous solutions:

Equilibrium Data :

Hemiacetal Formation :

- Intramolecular cyclization forms 5-membered (furanose) or 6-membered (pyranose) rings.

- Predominant form: β-pyranose (70% in aqueous solution) .

Comparative Reactivity with Similar Sugars

| Compound | Oxidation Rate (Rel.) | Reduction Efficiency | Substitution Sites |

|---|---|---|---|

| D-Glucose | 1.0 | High | C-6 > C-2 |

| D-Galactose | 0.8 | Moderate | C-6 |

| (2S,3S,4S,5R)-isomer | 1.2 | High | C-6 > C-3 |

Key Insight :

The (2S,3S,4S,5R)-configuration enhances oxidation rates due to favorable spatial alignment of hydroxyl groups .

Stability and Degradation

- pH Sensitivity : Degrades rapidly under alkaline conditions (pH > 9) via β-elimination.

- Thermal Stability : Decomposes at >150°C, forming furan derivatives (e.g., 5-hydroxymethylfurfural) .

Research Findings

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNNRSAQSRJVSB-ARQDHWQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]([C@@H]([C@@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7658-10-8 | |

| Record name | 6-Deoxytalose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007658108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the molecular formula and weight of 6-deoxytalose?

A1: The molecular formula of 6-deoxytalose is C6H12O5, and its molecular weight is 164.16 g/mol.

Q2: What spectroscopic data is available for characterizing 6-deoxytalose?

A2: While the provided research does not detail specific spectroscopic data for 6-deoxytalose, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to characterize its structure and modifications within larger molecules. For instance, (13)C-Spin Echo Fourier Transform (SEFT)-NMR spectroscopy was used to determine the structure of a hyperglycosylated glycopeptidolipid containing 6-deoxytalose in Mycobacterium smegmatis [ [] ].

Q3: Where is 6-deoxytalose found in nature?

A3: 6-Deoxytalose is primarily found in bacteria, notably in the cell walls of certain species. It is a component of cell wall polysaccharides in Bifidobacterium adolescentis [ [] ] and Actinomyces viscosus [ [] ].

Q4: What is the role of 6-deoxytalose in bacterial glycopeptidolipids (GPLs)?

A4: 6-Deoxytalose is an integral component of GPLs, which are major cell wall constituents in various mycobacteria. It serves as a site for further glycosylation and modifications, influencing the antigenicity and immunogenicity of these molecules. For example, in Mycobacterium avium, 6-deoxytalose is part of the core GPL structure and can be acetylated and methylated [ [] ]. The specific acetylation and methylation patterns of 6-deoxytalose and rhamnose in M. avium GPLs dictate their ability to signal through Toll-like receptor 2 (TLR2), impacting the host immune response [ [] ].

Q5: How does the presence of 6-deoxytalose affect bacterial antigenicity?

A5: The presence and modification of 6-deoxytalose within bacterial surface molecules like GPLs contribute to serotype-specific variations. This variation is exemplified in Mycobacterium avium, where different serovars are defined by the distinct oligosaccharide structures attached to the core GPL, which includes 6-deoxytalose [ [] [] ]. In M. avium serovar 2, a rhamnosyltransferase encoded by the rtfA gene specifically adds rhamnose to the 6-deoxytalose of the serovar 2-specific GPL [ [] ].

Q6: Are there any known instances of 6-deoxytalose sulfation, and what are its implications?

A6: Yes, 6-deoxytalose sulfation has been observed in an ethambutol-resistant Mycobacterium avium strain isolated from an AIDS patient [ [] [] ]. This modification, specifically a 4-O-sulfated 6-deoxytalose residue within the GPL, appears to be upregulated in the drug-resistant strain.

Q7: Can 6-deoxytalose be a target for therapeutic intervention?

A7: Potentially, yes. Since 6-deoxytalose is critical for the structure and function of bacterial GPLs, which play roles in pathogenicity and immune evasion, targeting its biosynthesis or modification pathways could offer therapeutic avenues. Further research is needed to explore this potential.

Q8: Are there any synthetic routes available for 6-deoxytalose?

A8: Yes, synthetic methods for 6-deoxytalose have been developed. One approach utilizes a stereoselective two-carbon homologation protocol, exemplified by its application in the asymmetric synthesis of various hexose monosaccharides, including D-6-deoxytalose [ [] ]. This highlights the potential for generating 6-deoxytalose derivatives for research and potential applications.

Q9: Have any synthetic oligosaccharides containing 6-deoxytalose been produced?

A9: Yes, synthetic efforts have successfully produced oligosaccharides incorporating 6-deoxytalose. Examples include the synthesis of:* A 6-deoxytalose tetrasaccharide related to the antigenic O-polysaccharide of Aggregatibacter actinomycetemcomitans serotype c [ [] ].* Tri- and hexasaccharides containing 6-deoxytalose found in the O-antigen polysaccharide of Mesorhizobium huakuii IFO15243T [ [] ].* A 6-deoxytalose-containing tetrasaccharide present in the glycopeptidolipid of Mycobacterium intracellulare serotype 7 [ [] ].* Di- and tetrasaccharides incorporating 6-deoxytalose from the O-antigenic polysaccharide of Burkholderia pseudomallei strain 304b [ [] ].These synthetic achievements contribute to a deeper understanding of the structural and functional properties of 6-deoxytalose-containing molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.